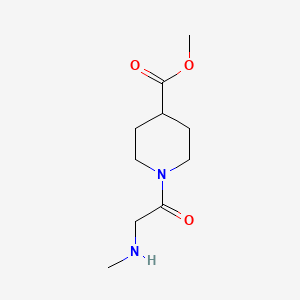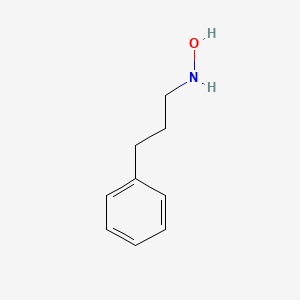
Methyl 1-(methylglycyl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(methylglycyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C10H18N2O3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(methylglycyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with methylglycine derivatives under controlled conditions. One common method includes the use of methyl piperidine-4-carboxylate as a starting material, which undergoes a series of reactions including methylation and esterification to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using commercially available reagents and solvents. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for further applications .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-(methylglycyl)piperidine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Methyl 1-(methylglycyl)piperidine-4-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl 1-(methylglycyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Methyl piperidine-4-carboxylate: A closely related compound used in similar applications.
N-Boc-piperidine-4-carboxylate: Another derivative with protective groups used in organic synthesis.
Uniqueness
Methyl 1-(methylglycyl)piperidine-4-carboxylate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its methylglycyl group differentiates it from other piperidine derivatives, providing unique properties that can be exploited in various applications .
Propiedades
Fórmula molecular |
C10H18N2O3 |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
methyl 1-[2-(methylamino)acetyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C10H18N2O3/c1-11-7-9(13)12-5-3-8(4-6-12)10(14)15-2/h8,11H,3-7H2,1-2H3 |
Clave InChI |
BFBFPDWMVNKJQY-UHFFFAOYSA-N |
SMILES canónico |
CNCC(=O)N1CCC(CC1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate](/img/structure/B13626407.png)



![4,4,5,5-Tetramethyl-2-{3-[(oxolan-3-yloxy)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B13626431.png)







